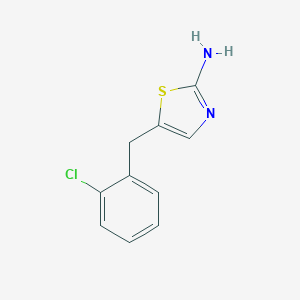

![molecular formula C18H20ClN3O B504654 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-87-1](/img/structure/B504654.png)

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of “this compound” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . This compound has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

“this compound” reacts with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Applications De Recherche Scientifique

DNA Binding Properties

One prominent application is related to the binding of similar compounds to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds, like Hoechst 33258 and its analogues, demonstrate strong binding to DNA and are utilized in fluorescence microscopy for chromosome and nuclear staining, flow cytometry, and other cell biology applications. Their utility extends to serving as models for studying DNA sequence recognition and binding, highlighting their importance in rational drug design and understanding the molecular basis of DNA interactions (Issar & Kakkar, 2013).

Medicinal Chemistry

The compound's chemical structure shares similarities with other pharmacologically active benzamide derivatives, indicating its potential in drug discovery. Benzamide derivatives are explored for their therapeutic properties, including antipsychotic activities, as demonstrated by compounds like JL13, which shows promise as an atypical antipsychotic drug (Bruhwyler et al., 1997). Further, N-phenylpiperazine derivatives, a category to which our compound closely relates, have reached late-stage clinical trials for treating CNS disorders, showcasing the molecular template’s druglikeness and versatility across therapeutic fields (Maia et al., 2012).

Environmental Science

Research on similar compounds, such as advanced oxidation processes for degrading environmental contaminants, provides insights into the ecological impact and biodegradation pathways of benzamide derivatives. These studies are crucial for understanding the environmental fate of such compounds and developing strategies for mitigating their presence in ecosystems (Qutob et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFRFSYKOBEOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B504574.png)

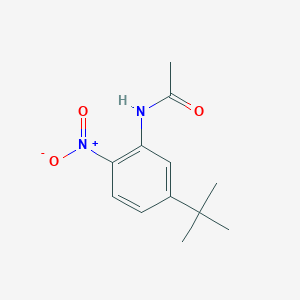

![4-methyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B504578.png)

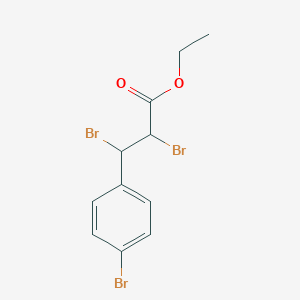

![4-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B504579.png)

![4-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B504581.png)

![2-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B504582.png)

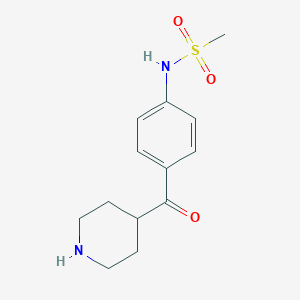

![3,4,5-triethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504583.png)

![4-cyano-2-fluoro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504584.png)

![ethyl (1Z)-N-[5-(aminocarbonyl)-1H-imidazol-4-yl]ethanimidoate](/img/structure/B504591.png)

![6-tert-butyl-2-({[(2-furylmethyl)amino]acetyl}amino)-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504594.png)

![6-tert-butyl-N-(4-methoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504596.png)